molecular formula C12H18ClNO B1422461 [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride CAS No. 1258650-77-9

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride

Cat. No. B1422461
CAS RN: 1258650-77-9
M. Wt: 227.73 g/mol
InChI Key: GMTKMAFPVFTYHW-UHFFFAOYSA-N
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Description

[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride, commonly known as Methamphetamine hydrochloride or Meth HCl, is a powerful central nervous system stimulant. It is a synthetic drug that belongs to the class of amphetamines. Meth HCl is used for various scientific research purposes, including studying the mechanism of action of amphetamines on the brain and the physiological effects of amphetamine use.

Mechanism of Action

Meth HCl acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin from nerve endings. This leads to increased stimulation of the brain and the body. Meth HCl also blocks the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonging their effects.
Biochemical and Physiological Effects:
The use of Meth HCl has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. Meth HCl can also cause hyperthermia, seizures, and stroke.

Advantages and Limitations for Lab Experiments

Meth HCl has several advantages for scientific research, including its ability to stimulate the central nervous system and increase the release of neurotransmitters. It is also relatively easy to synthesize and has a long shelf life. However, the use of Meth HCl in laboratory experiments is limited by its potential for abuse and the risks associated with its use.

Future Directions

There are several future directions for research on Meth HCl. One area of focus is the development of new drugs that target specific neurotransmitters and have fewer side effects. Another area of research is the development of new methods for synthesizing Meth HCl that are safer and more efficient. Additionally, research is needed to better understand the long-term effects of Meth HCl use on the brain and the body.

Scientific Research Applications

Meth HCl is widely used in scientific research to study the effects of amphetamines on the brain and the body. It is used to investigate the mechanism of action of amphetamines, including their effects on neurotransmitters, such as dopamine, norepinephrine, and serotonin. Meth HCl is also used to study the physiological effects of amphetamine use, such as increased heart rate, blood pressure, and body temperature.

properties

IUPAC Name

[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTKMAFPVFTYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258650-77-9
Record name 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Reactant of Route 2
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Reactant of Route 3
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Reactant of Route 4
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Reactant of Route 5
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Reactant of Route 6
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride

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